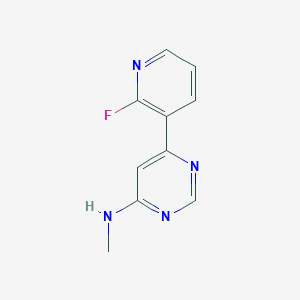

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine

Overview

Description

Fluoropyridines are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The methods of synthesis of fluoropyridines are diverse and include the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . For example, 3-Chloro-2,6-difluoropyridine was obtained by interaction 2,3,6-trichloropyridine with KF in sulfolane .Molecular Structure Analysis

The molecular structure of fluoropyridines is characterized by the presence of a fluorine atom attached to a pyridine ring . The exact structure would depend on the position of the fluorine atom and any other substituents on the ring.Chemical Reactions Analysis

Fluoropyridines can undergo various chemical reactions, including substitution reactions . The specifics would depend on the exact compound and reaction conditions.Physical And Chemical Properties Analysis

Fluoropyridines have interesting physical and chemical properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications

Catalyst-Free Amination Reactions

Research conducted by Abel et al. (2015) explored the catalyst-free reactions of 2-fluoropyridine, closely related to the compound , with various amines. This study highlighted the potential of fluoro-substituted pyridines in producing N-(pyridin-2-yl) derivatives without the need for catalysts. This opens avenues for simpler, more cost-effective synthetic methods in chemical research (Abel et al., 2015).

Synthesis and Structural Analysis

The work by Aakeröy et al. (2007) involved synthesizing a series of bifunctional pyridine-aminopyrimidine supramolecular reagents, similar to the compound . The study provides insights into the synthesis processes and structural characteristics of such compounds, essential for understanding their potential applications in molecular design and drug discovery (Aakeröy et al., 2007).

Application in Synthesis of Substituted Pyridines

Marsais et al. (1988) explored the ortho-lithiation of 4-halopyridines, leading to various 3,4-disubstituted pyridines, closely related to the compound of interest. This research is significant for the synthesis of complex organic compounds and can be instrumental in pharmaceutical research and development (Marsais et al., 1988).

Development of Anti-microbial Agents

A study by Vijaya Laxmi et al. (2019) focused on the synthesis of benzamide derivatives from a compound structurally similar to 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine. The synthesized compounds showed significant antibacterial and antifungal activities, indicating the potential use of such compounds in developing new antimicrobial agents (Vijaya Laxmi et al., 2019).

Molecular Structure Studies for Drug Design

Research by Odell et al. (2007) on the molecular structures of similar compounds provides critical insights into conformational differences and hydrogen-bonding interactions. Such studies are fundamental in drug design, where the understanding of molecular structures can lead to the development of more effective pharmaceuticals (Odell et al., 2007).

Safety And Hazards

Future Directions

The development of fluorinated chemicals has been steadily increasing due to their improved physical, biological, and environmental properties . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and many compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

properties

IUPAC Name |

6-(2-fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4/c1-12-9-5-8(14-6-15-9)7-3-2-4-13-10(7)11/h2-6H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFSHHQULXNBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660058 | |

| Record name | 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

CAS RN |

943605-97-8 | |

| Record name | 6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

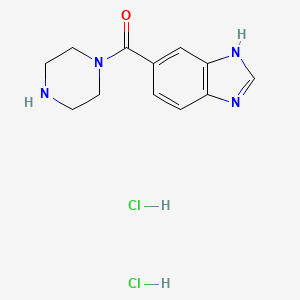

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-2,8-diazaspiro[4.5]decane](/img/structure/B1521972.png)

![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)

![3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521981.png)